

# Triapine combination therapy with other chemotherapeutic agents

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## Compound of Interest

Compound Name: *Triapine*

Cat. No.: *B1662405*

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## Application Notes and Protocols: Triapine Combination Therapy

### Introduction

**Triapine** (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, NSC# 663249) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR).[1] The RNR enzyme is critical for DNA synthesis and repair as it catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA.[2] By inhibiting the M2 subunit of RNR, **Triapine** depletes the pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3] Preclinical and clinical data suggest that this mechanism can be exploited to enhance the cytotoxicity of DNA-damaging chemotherapeutic agents and radiation therapy.[2][4] Depleting the building blocks for DNA repair makes cancer cells more susceptible to agents that cause DNA damage.[5]

These notes provide an overview of key clinical findings for **Triapine** in combination with other chemotherapeutic agents and detailed protocols for cited experiments.

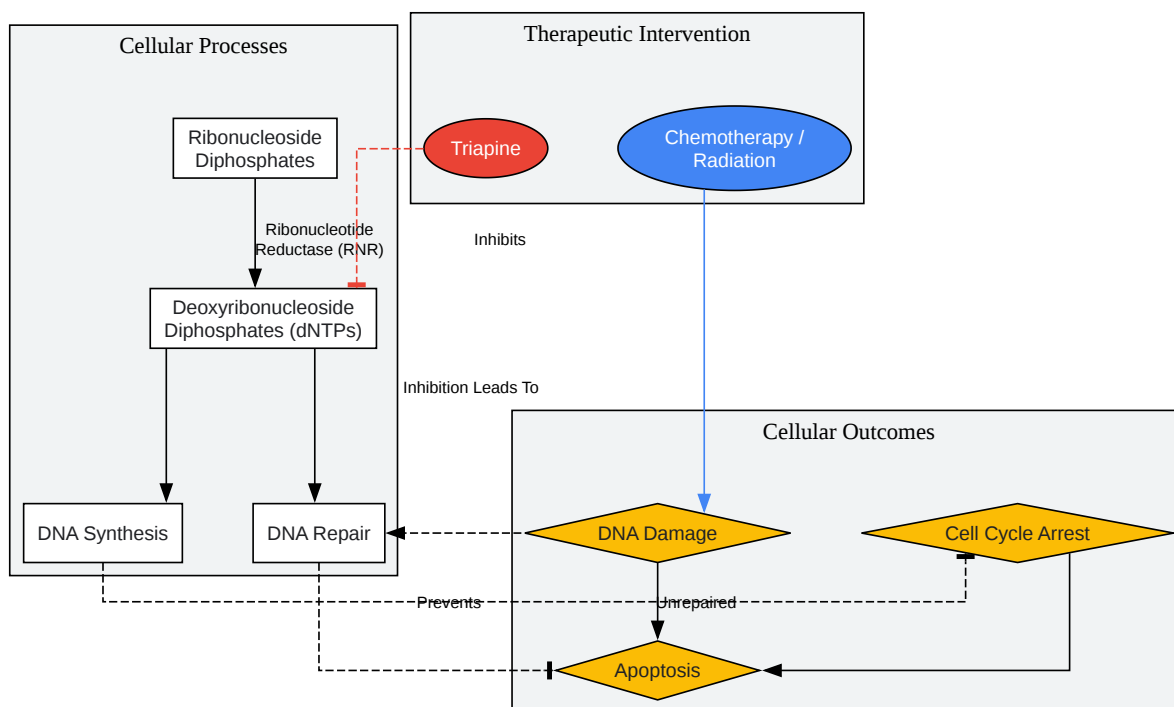
### Mechanism of Action: Synergistic Effects

**Triapine's** primary mechanism of action is the inhibition of the RRM2 subunit of ribonucleotide reductase.[3] This inhibition is achieved through the chelation of iron, which is essential for the

enzyme's catalytic activity.<sup>[2]</sup> The resulting depletion of the intracellular dNTP pool has two major synergistic effects when combined with DNA-damaging agents:

- Inhibition of DNA Synthesis: By limiting the availability of dNTPs, **Triapine** slows or arrests DNA replication.
- Inhibition of DNA Repair: When other agents like cisplatin, paclitaxel, or radiation cause DNA damage, the cell's ability to repair this damage is hampered by the lack of necessary dNTPs. This leads to an accumulation of unresolved DNA lesions, ultimately triggering cell death.<sup>[6]</sup><sup>[7]</sup>

This synergistic relationship forms the rationale for combining **Triapine** with various standard-of-care chemotherapies.



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**Figure 1:** Mechanism of **Triapine** Synergy with Chemotherapy/Radiation.

## Data Presentation: Clinical Trial Summaries

### Table 1: Triapine in Combination with Gemcitabine

Study / Cancer Type	Phase	N	Dosing Regimen	Key Efficacy Results	Key Grade 3/4 Toxicities	Reference
ECOG 1503 / NSCLC	II	18	Triapine 105 mg/m <sup>2</sup> + Gemcitabine 1000 mg/m <sup>2</sup> (Days 1, 8, 15 of 28d cycle)	No objective responses; Stable Disease (SD): 20%; Median OS: 5.4 mos	Methemoglobinemia	[3][8]
Advanced Solid Tumors	I	36	Triapine 90 mg (24h infusion) + Gemcitabine 1000 mg/m <sup>2</sup> (Days 1, 15 of 28d cycle)	1 Partial Response (PR); 15 SD	Thrombocytopenia, Leukopenia, Neutropenia	[9]
Pancreatic Cancer	II	60	Triapine (4h infusion) + Gemcitabine 1000 mg/m <sup>2</sup> (Days 1, 8, 15 of 28d cycle)	PR: 15%; SD: 60%; Median OS: 8 mos	Myelosuppression (with 24h infusion)	[10]

**Table 2: Triapine in Combination with Platinum Agents (+/- Paclitaxel, Radiation)**

Study / Cancer Type	Phase	N	Dosing Regimen	Key Efficacy Results	Key Grade 3/4 Toxicities	Reference
Advanced Solid Tumors	I	10	Triapine 96 mg/m <sup>2</sup> (Days 1-4) + Cisplatin 75 mg/m <sup>2</sup> (Days 2-3)	No objective responses; SD: 50%	Fatigue, Dyspnea, Leukopenia, Thrombocytopenia	[4]
Advanced Solid Tumors	I	13	Triapine 80 mg/m <sup>2</sup> (96h infusion) + Paclitaxel 80 mg/m <sup>2</sup> + Cisplatin 50 mg/m <sup>2</sup> (Day 3 of 21d cycle)	No objective responses; SD: 83% at MTD	Anemia, Leukopenia, Thrombocytopenia	[7][11]
Cervical/Vaginal Cancer	II	25	Triapine + Cisplatin + Radiotherapy	Metabolic Complete Response: 92%; 3-year PFS: 92%	Leukopenia, Neutropenia, Fatigue	[12][13]

**Table 3: Triapine in Combination with Other Agents**

Study / Cancer Type	Phase	N	Dosing Regimen	Key Efficacy Results	Key Grade 3/4 Toxicities	Reference
Advanced Solid Tumors	I	20	Triapine 25 mg/m <sup>2</sup> (Days 1-4) + Doxorubicin 60 mg/m <sup>2</sup> (Day 1 of 21d cycle)	No objective responses; subjective clinical activity noted	Myelosuppression, Fatigue, Diarrhea, CVA, Heart Failure (1 patient)	[5]
Recurrent Glioblastoma	I	-	Triapine (PO) + Temozolomide (PO) (Days 1-5 of 28d cycle)	Trial is active; designed to find Recommended Phase 2 Dose (RP2D)	N/A	[14][15]

## Experimental Protocols

### Protocol 1: Phase II Trial of Triapine and Gemcitabine in Non-Small Cell Lung Cancer (ECOG 1503)

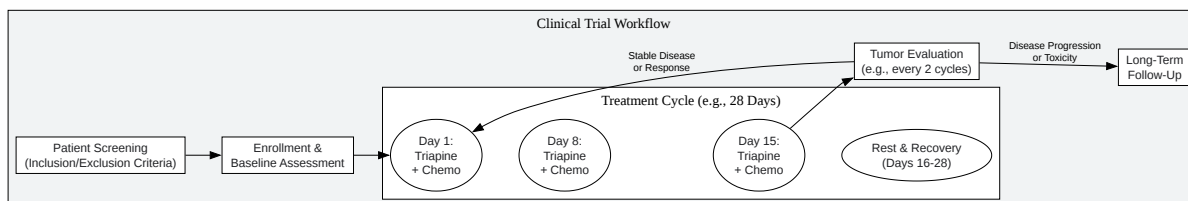
- Objective: To determine the response rate of **Triapine** in combination with gemcitabine for the second-line treatment of advanced non-small cell lung cancer (NSCLC).[8]
- Patient Eligibility: Patients with advanced NSCLC who had progressed after one prior chemotherapy regimen.[3]
- Treatment Regimen:
  - **Triapine** 105 mg/m<sup>2</sup> administered as a 2-hour intravenous (IV) infusion on Days 1, 8, and 15.[3]

- Gemcitabine 1,000 mg/m<sup>2</sup> administered as a 30-minute IV infusion on Days 1, 8, and 15. [\[3\]](#)
- Gemcitabine infusion was administered between 4 and 8 hours after the completion of the **Triapine** infusion.[\[3\]](#)
- Treatment was repeated every 28 days.[\[3\]](#)
- Dose Modification: Treatment was administered only if Absolute Neutrophil Count (ANC) was  $\geq 1,500/\mu\text{L}$  and platelets were  $\geq 100,000/\mu\text{L}$  on Day 1 of a new cycle. Dose modifications and delays were specified for toxicity.[\[3\]](#)
- Assessment: Tumor response was evaluated after a specified number of cycles. Treatment continued for a maximum of six cycles or until disease progression or unacceptable toxicity. [\[3\]](#)

## Protocol 2: Phase I Trial of Triapine, Cisplatin, and Paclitaxel in Advanced Solid Tumors

- Objective: To determine the maximum tolerated dose (MTD) and safety of **Triapine** in combination with cisplatin and paclitaxel.[\[7\]](#)[\[11\]](#)
- Patient Eligibility: Patients with advanced stage or metastatic solid tumor cancers.[\[11\]](#)
- Treatment Regimen:
  - **Triapine** was administered as a 96-hour continuous IV infusion starting on Day 1. Doses were escalated from 40 to 120 mg/m<sup>2</sup>.[\[11\]](#)
  - On Day 3, a 3-hour IV infusion of paclitaxel (80 mg/m<sup>2</sup>) was administered.[\[11\]](#)
  - This was followed by a 1-hour IV infusion of cisplatin (50-75 mg/m<sup>2</sup>).[\[11\]](#)
  - The treatment regimen was repeated every 21 days.[\[11\]](#)
- MTD Determination: The MTD was identified as **Triapine** 80 mg/m<sup>2</sup>, cisplatin 50 mg/m<sup>2</sup>, and paclitaxel 80 mg/m<sup>2</sup>.[\[11\]](#)

- Assessment: Safety and toxicity were the primary endpoints. Disease status was evaluated to observe for responses.[7]



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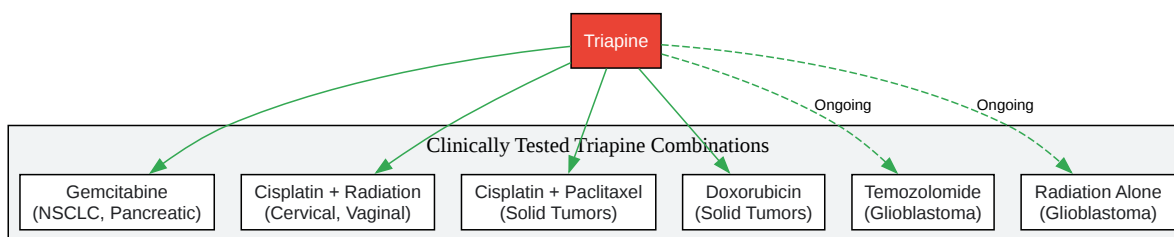
**Figure 2:** Generalized Workflow for a **Triapine** Combination Therapy Trial.

## Protocol 3: Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy

- Objective: To evaluate the efficacy of adding **Triapine** to standard cisplatin-radiotherapy for locally advanced cervical or vaginal cancers.[12]
- Patient Eligibility: Patients with newly diagnosed, locally advanced (Stage IB2-IVA) uterine cervix or vaginal cancer.[16]
- Treatment Arms:
  - Control Arm: Cisplatin plus standard radiotherapy.
  - Experimental Arm: **Triapine** plus cisplatin and standard radiotherapy.[12]
- Treatment Regimen (Experimental Arm):



- Patients received **Triapine** infusions in combination with weekly cisplatin.
- Daily external beam radiation therapy was administered concurrently.[17]
- Primary Endpoint: Metabolic complete response rate, assessed by FDG-PET/CT imaging at 3 months post-therapy.[18]
- Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS).[12]
- Assessment: Patients were monitored for adverse events throughout treatment. Efficacy was evaluated at 3 months and long-term follow-up was conducted to assess survival outcomes. [13]



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**Figure 3:** Overview of **Triapine** Combination Therapy Strategies.

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